![molecular formula C10H5BrO4 B1378935 2-Acetyl-6-bromo-benzofuran-4,7-dione CAS No. 1392804-26-0](/img/structure/B1378935.png)
2-Acetyl-6-bromo-benzofuran-4,7-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Acetyl-6-bromo-benzofuran-4,7-dione is C10H5BrO4 . The InChI Code is 1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 .Physical And Chemical Properties Analysis
2-Acetyl-6-bromo-benzofuran-4,7-dione has a molecular weight of 269.05 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to exhibit significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer .
Antimicrobial Properties
The antimicrobial activity of benzofuran compounds is also noteworthy. Specifically, modifications at the 4-position of the benzofuran scaffold with halogens or hydroxyl groups have been associated with enhanced antimicrobial properties .
Synthesis and Chemical Properties
The synthesis of benzofuran derivatives is a key area of research. The modified Rap–Stoermer reaction condition is one method used to synthesize these compounds, which can then be tested for various biological activities .
Drug Development Prospects
Benzofuran derivatives are being studied for their potential as drug candidates. Their natural product sources, biological activities, and chemical synthesis are areas of interest in relation to their drug prospects .
Biological Applications
There is a focus on the biological applications of benzofuran derivatives due to their potent anticancer activities. Research from 2019 to 2022 has provided updated outlines of the anticancer potentiality of both natural and synthetic bioactive benzofuran-based compounds .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
While the specific future directions for 2-Acetyl-6-bromo-benzofuran-4,7-dione are not mentioned in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are seen as potential natural drug lead compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that they may interact with cellular targets to inhibit proliferation .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
properties
IUPAC Name |
2-acetyl-6-bromo-1-benzofuran-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVVOTLTRAGKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283456 |
Source
|
Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-26-0 |
Source
|
Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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